molecular formula C14H22N2O2 B12940724 tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B12940724
M. Wt: 250.34 g/mol
InChI Key: IVKFPRAMPIJAGU-NSHDSACASA-N
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Description

tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds known as imidazopyrazines. These compounds are characterized by their fused ring structure, which includes both imidazole and pyrazine rings. The tert-butyl group and the specific stereochemistry (S) add to the uniqueness of this compound.

Preparation Methods

The synthesis of tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both imidazole and pyrazine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl (1S)-1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-10-6-7-12-11(2)16(9-8-15(10)12)13(17)18-14(3,4)5/h6-7,11H,8-9H2,1-5H3/t11-/m0/s1

InChI Key

IVKFPRAMPIJAGU-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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